molecular formula C5H6N2S2 B2571170 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol CAS No. 66464-83-3

5-Cyclopropyl-1,3,4-thiadiazole-2-thiol

Cat. No.: B2571170
CAS No.: 66464-83-3
M. Wt: 158.24
InChI Key: QYZVMNRXWUVKNE-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

1,3,4-thiadiazole derivatives have been shown to disrupt processes related to DNA replication . This suggests that 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol may interact with enzymes, proteins, and other biomolecules involved in DNA replication.

Molecular Mechanism

Molecular modeling studies of 1,3,4-thiadiazole derivatives have spotlighted the anchoring role of the 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with key amino acid residues . This suggests that this compound may exert its effects at the molecular level through similar interactions.

Metabolic Pathways

Heterocyclic thiols can undergo S-methylation catalyzed by the drug-metabolizing enzyme thiopurine S-methyltransferase . This suggests that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,3,4-thiadiazole-2-thiol typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base or acid catalyst .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiadiazoline derivatives, thioethers, and thioesters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-1,3,4-thiadiazole-2-thiol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-cyclopropyl-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZVMNRXWUVKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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